molecular formula C21H18N2O4S B2420089 methyl 4-(9-ethoxy-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate CAS No. 931749-95-0

methyl 4-(9-ethoxy-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate

Cat. No.: B2420089
CAS No.: 931749-95-0
M. Wt: 394.45
InChI Key: DTJIVXFAXGQZFL-UHFFFAOYSA-N
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Description

Methyl 4-(9-ethoxy-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate is a useful research compound. Its molecular formula is C21H18N2O4S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Ionic Liquid-Promoted Synthesis : A study reported the environmentally friendly synthesis of novel chromone-pyrimidine coupled derivatives using an ionic liquid. These compounds were evaluated for their antimicrobial activity and showed promising results, with certain derivatives exhibiting potent antibacterial and antifungal activities. Furthermore, enzyme assay studies were conducted to predict their mode of action, and molecular docking studies were performed to understand their interactions with receptors. This research highlights the compounds' potential as oral drug candidates due to their good oral drug-like properties and non-toxic nature in toxicity studies (Tiwari et al., 2018).

Catalyst-Free Synthesis

Catalyst-Free Synthesis : Another study focused on the catalyst-free synthesis of diversely substituted chromeno[2,3-d]pyrimidinones. This method emphasizes mild reaction conditions, high atom economy, and the eco-friendliness of the process, showcasing an efficient pathway to generate pharmaceutically relevant compounds (Brahmachari & Nayek, 2017).

Antimicrobial and Anti-Inflammatory Applications

Synthesis and Antimicrobial Activity : Research into new benzo[5,6]chromeno[2,3-d]pyrimidine derivatives has shown significant antibacterial activity against both gram-positive and gram-negative bacteria, underscoring the potential of these compounds in addressing microbial resistance (Ameli et al., 2017).

Anticancer Potential

Docking Studies for Breast Cancer : Docking studies on chromeno[4,3-b]pyridine derivatives have explored their potential as breast cancer treatments. Molecular docking and binding energy analyses indicated several compounds with high activity against breast cancer cell lines, demonstrating the utility of these derivatives in cancer research (Abd El Ghani et al., 2022).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(9-ethoxy-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate involves the condensation of 4-(9-ethoxy-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzaldehyde with methyl 4-aminobenzoate in the presence of a suitable catalyst.", "Starting Materials": [ "4-(9-ethoxy-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzaldehyde", "Methyl 4-aminobenzoate", "Suitable catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(9-ethoxy-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzaldehyde and methyl 4-aminobenzoate in a suitable solvent.", "Step 2: Add a suitable catalyst to the reaction mixture and stir at room temperature for a suitable time.", "Step 3: Purify the product by column chromatography or recrystallization." ] }

931749-95-0

Molecular Formula

C21H18N2O4S

Molecular Weight

394.45

IUPAC Name

methyl 4-(9-ethoxy-4-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-2-yl)benzoate

InChI

InChI=1S/C21H18N2O4S/c1-3-26-16-6-4-5-14-11-15-19(27-17(14)16)22-18(23-20(15)28)12-7-9-13(10-8-12)21(24)25-2/h4-10H,3,11H2,1-2H3,(H,22,23,28)

InChI Key

DTJIVXFAXGQZFL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)C(=O)OC

solubility

not available

Origin of Product

United States

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